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Cat. No.: B607829 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of

GSK3326595, a potent and selective inhibitor of Protein Arginine Methyltransferase 5

(PRMT5), in various mouse xenograft models. The protocols detailed below are compiled from

preclinical studies and are intended to serve as a guide for researchers investigating the in vivo

efficacy of this compound.

Introduction
GSK3326595 is an orally bioavailable small molecule that targets PRMT5, an enzyme

frequently overexpressed in a variety of cancers, including lymphomas, melanomas, and solid

tumors.[1] Inhibition of PRMT5 by GSK3326595 has been shown to disrupt cellular processes

such as mRNA splicing and signaling pathways critical for cancer cell proliferation and survival,

leading to tumor growth inhibition.[2][3] This document outlines the methodologies for

administering GSK3326595 in preclinical mouse xenograft models and summarizes the key

findings from these studies.

Summary of Preclinical Data
The following tables summarize the quantitative data from various studies on the administration

of GSK3326595 in different mouse xenograft models.
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Table 1: GSK3326595 Administration in Lymphoma Xenograft Models

Cell Line
Mouse
Strain

Administrat
ion Route

Dosage and
Schedule

Tumor
Growth
Inhibition
(TGI)

Reference

Z-138

(Mantle Cell

Lymphoma)

Not Specified Oral
25, 50, 100

mg/kg BID

52.1%,

88.03%,

106.05%

respectively

Z-138

(Mantle Cell

Lymphoma)

Not Specified Oral
200 mg/kg

QD
102.81% [4]

Z-138

(Mantle Cell

Lymphoma)

Not Specified Not Specified

25, 50, 100

mg/kg twice

per day

Reduces

tumor growth
[5]

REC-1

(Mantle Cell

Lymphoma,

p53 mutant)

Not Specified Oral
100 mg/kg

BID
Partial (55%) [4]

MV-4-11

(Acute

Myeloid

Leukemia)

Nude
Intraperitonea

l

10 mg/kg BID

for 28 days
39.3%

Maver-1

(Mantle Cell

Lymphoma)

NSG Not Specified
100 mg/kg,

daily

Significant

tumor growth

attenuation

[6]

Granta-519

(Mantle Cell

Lymphoma)

NSG Not Specified
100 mg/kg,

daily

Significant

tumor growth

attenuation

[6]

Table 2: GSK3326595 Administration in Solid Tumor Xenograft Models
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Cancer
Type

Xenograft
Model

Mouse
Strain

Administr
ation
Route

Dosage
and
Schedule

Key
Findings

Referenc
e

Melanoma

B16 and

YUMM1.7

allografts

Not

Specified

Not

Specified

Not

Specified

Combinatio

n with anti-

PD1

therapy

significantl

y

decreased

tumor size

and

increased

survival.

[7][8]

Pancreatic

Cancer

Patient-

Derived

Xenograft

(PDX)

Immunodef

icient

(NOG)

Not

Specified

Not

Specified

Significantl

y impeded

the

developme

nt and

progressio

n of

pancreatic

cancer.

[9]

Hepatocell

ular

Carcinoma

MYC-

driven

transgenic

model

Not

Specified

Not

Specified

50 or 100

mg/kg for 2

weeks

Suppresse

d MYC-

driven liver

tumor

growth.

[10]

Signaling Pathways Affected by GSK3326595
GSK3326595 inhibits PRMT5, which plays a crucial role in various cellular signaling pathways.

A primary mechanism of action involves the regulation of mRNA splicing, leading to the

activation of the p53 tumor suppressor pathway.[11]
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PRMT5 Inhibition and p53 Activation Pathway
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Caption: PRMT5 inhibition by GSK3326595 alters MDM4 splicing, leading to p53 activation.

In addition to the p53 pathway, PRMT5 has been implicated in other oncogenic signaling

cascades, such as the EGFR/Akt/GSK3β pathway.
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PRMT5 and EGFR/Akt Signaling Pathway
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Caption: PRMT5 inhibition can suppress the EGFR/Akt/GSK3β signaling cascade.

Experimental Protocols
The following are generalized protocols for the administration of GSK3326595 in mouse

xenograft models based on published studies. Researchers should optimize these protocols for

their specific cell lines and experimental goals.
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General Experimental Workflow

General Workflow for In Vivo Efficacy Studies
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Caption: A typical workflow for assessing GSK3326595 efficacy in mouse xenograft models.

Protocol 1: Cell Line-Derived Xenograft (CDX) Model -
Lymphoma
1. Cell Culture:

Culture Z-138 or other lymphoma cell lines in appropriate media and conditions as
recommended by the supplier.
Harvest cells during the logarithmic growth phase.
Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a suitable medium
for injection (e.g., PBS or a mixture of PBS and Matrigel).

2. Xenograft Implantation:

Use immunocompromised mice (e.g., NOD/SCID or NSG).
Subcutaneously inject 5-10 x 10^6 cells in a volume of 100-200 µL into the flank of each
mouse.

3. Tumor Growth and Randomization:

Monitor tumor growth regularly using calipers.
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and
control groups.

4. GSK3326595 Preparation and Administration:

GSK3326595 is a solid that can be dissolved in a vehicle suitable for the intended
administration route.
For oral administration (gavage), a common vehicle is 0.5% hydroxypropyl methylcellulose
(HPMC) with 0.2% Tween 80 in water.
For intraperitoneal injection, GSK3326595 can be formulated in a solution such as 20% HP-
β-CD in saline.[12]
Administer the specified dose (e.g., 25-100 mg/kg) once or twice daily. The control group
should receive the vehicle only.

5. Monitoring and Endpoint:
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Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume
using the formula: Volume = (Length x Width²) / 2.
Monitor the body weight of the mice as an indicator of toxicity.
Continue treatment for the specified duration (e.g., 21-28 days) or until tumors in the control
group reach a predetermined endpoint size.

6. Tissue Collection and Analysis:

At the end of the study, euthanize the mice and excise the tumors.
Tumor weight and volume can be measured.
Tumor tissue can be processed for downstream analyses such as Western blotting,
immunohistochemistry, or RNA sequencing to assess target engagement (e.g., reduction in
symmetric dimethylarginine - SDMA levels) and mechanism of action.

Protocol 2: Patient-Derived Xenograft (PDX) Model -
Pancreatic Cancer
1. PDX Model Establishment:

Obtain fresh tumor tissue from pancreatic cancer patients under appropriate ethical
guidelines.
Implant small tumor fragments (e.g., 2-3 mm³) subcutaneously into the flank of
immunocompromised mice (e.g., NOG mice).[9]
Allow tumors to grow and passage them to subsequent cohorts of mice for expansion.

2. Treatment Study:

Once a sufficient number of mice with established tumors of a suitable size are available,
randomize them into treatment and control groups.
Prepare and administer GSK3326595 as described in Protocol 1. The specific dosage and
schedule should be determined based on tolerability and efficacy studies.
Monitor tumor growth and animal health as described above.

3. Analysis:

At the study endpoint, collect tumors for histological and molecular analysis to assess
treatment response and investigate biomarkers of sensitivity or resistance.
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Conclusion
GSK3326595 has demonstrated significant anti-tumor activity in a range of preclinical mouse

xenograft models of both hematological malignancies and solid tumors. The protocols outlined

in this document provide a framework for conducting in vivo studies to further evaluate the

therapeutic potential of this PRMT5 inhibitor. Careful consideration of the specific tumor model,

administration route, and dosing schedule is crucial for obtaining robust and reproducible

results. Researchers are encouraged to adapt these protocols to their specific experimental

needs while adhering to ethical guidelines for animal research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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